Imidazo[1,2-A]pyridine-8-carbaldehyde
Overview
Description
Imidazo[1,2-A]pyridine-8-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O. It is part of the imidazo[1,2-A]pyridine family, known for its significant applications in medicinal chemistry and material science . This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and an aldehyde functional group at the 8th position .
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyridine-8-carbaldehyde is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been designed as dual-target inhibitors of abcb1 and abcg2 , suggesting potential targets for this compound.
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , suggesting that this compound may affect pathways involving protein modification.
Pharmacokinetics
The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage and handling requirements that could impact its bioavailability.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant anti-cancer activities , suggesting that this compound may have similar effects.
Action Environment
The compound is stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to environmental conditions such as temperature and oxygen levels.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyridine-8-carbaldehyde plays a crucial role in biochemical reactions. It is involved in radical reactions for the direct functionalization of imidazo[1,2-A]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The nature of these interactions involves the formation of covalent bonds with enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce cellular senescence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been utilized as the core backbone for the development of covalent inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridine-8-carbaldehyde can be achieved through various methods, including:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes under acidic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidation of intermediates to form the imidazo[1,2-A]pyridine scaffold.
Industrial Production Methods: Industrial production often employs scalable methods such as multicomponent reactions and oxidative coupling due to their efficiency and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
Imidazo[1,2-A]pyridine-8-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Shares the same core structure but lacks the aldehyde functional group.
Imidazo[1,5-A]pyridine: Differs in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-B]pyridazine: Contains an additional nitrogen atom in the ring system.
Uniqueness: Imidazo[1,2-A]pyridine-8-carbaldehyde is unique due to its aldehyde functional group, which allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRSZEFZHMVGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451167 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-74-3 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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